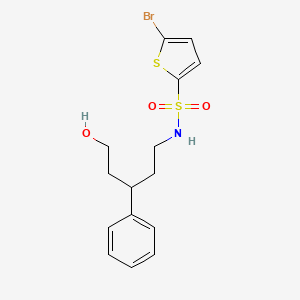![molecular formula C19H15FN2O4 B2841754 N-(3-溴苯基)-2-[6-(4-甲氧苯基)咪唑并[2,1-b][1,3]噻唑-3-基]乙酰胺 CAS No. 1359415-08-9](/img/structure/B2841754.png)
N-(3-溴苯基)-2-[6-(4-甲氧苯基)咪唑并[2,1-b][1,3]噻唑-3-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和细胞毒活性
一系列包含咪唑并[2,1-b]噻唑骨架的新型化合物已被合成并评估了它们对人癌细胞系(如HepG2和MDA-MB-231)的细胞毒性。这些化合物是根据虚拟筛选结果设计的,已显示出对癌细胞生长的潜在抑制作用,某些衍生物表现出显着的细胞毒活性,表明它们作为抗癌剂的潜力(Ding et al., 2012)。
抗菌活性
研究还探讨了带有咪唑并[2,1-b]噻唑部分的化合物的抗菌活性。由6-(4-溴苯基)咪唑并[2,1-b]噻唑-3-乙酸酰肼合成的衍生物表现出有希望的抗菌和抗真菌特性,突出了它们作为抗菌剂的潜力。初步结果表明,其中一些化合物对包括结核分枝杆菌在内的各种菌株表现出显着的活性(Güzeldemirci & Küçükbasmacı, 2010)。
量子计算和反应性
已经通过计算计算研究了类似化合物的反应性,从而深入了解了它们的分子特性。例如,对2-溴-N-(苯磺酰基)乙酰胺衍生物的研究显示出良好的抗菌活性,进一步的计算分析提供了对其反应性和分子水平上的潜在相互作用的更深入理解(Fahim & Ismael, 2019)。
属性
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-25-19(24)16-10-17(14-7-2-3-8-15(14)22-16)26-11-18(23)21-13-6-4-5-12(20)9-13/h2-10H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIGFYGMWDAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine](/img/structure/B2841671.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)
![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)


![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2841688.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)
![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)

